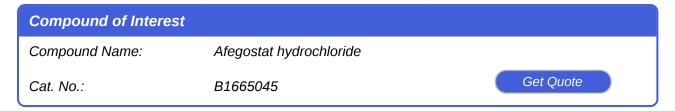


Preclinical Profile of Afegostat Hydrochloride: A Pharmacological Chaperone for Gaucher Disease

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Afegostat hydrochloride, also known as isofagomine (IFG) and designated as AT2101, is an experimental iminosugar developed for the treatment of Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder arising from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes, causing a range of clinical manifestations.[2][3] Afegostat was investigated as a pharmacological chaperone, a small molecule designed to bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and restoring its enzymatic activity.[3][4] Despite showing promise in preclinical studies, the development of Afegostat was halted after it failed to demonstrate significant clinical improvement in Phase II trials.[1][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate **Afegostat hydrochloride**.

Mechanism of Action

Afegostat acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[2] Its chaperoning effect is pH-dependent. In the neutral pH environment of the endoplasmic reticulum (ER), where mutant GCase is prone to misfolding and degradation, Afegostat binds

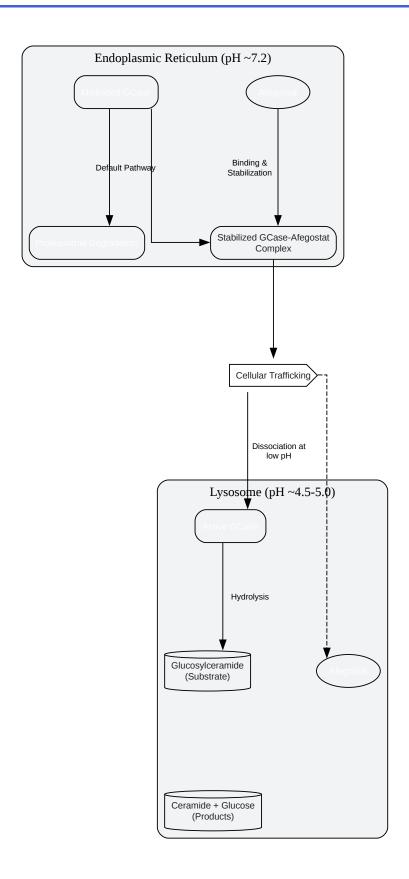


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with high affinity, stabilizing the enzyme's conformation. This stabilization allows the folded GCase-Afegostat complex to traffic through the secretory pathway to the acidic environment of the lysosome. The lower pH of the lysosome reduces the binding affinity of Afegostat, facilitating its dissociation from the active site and allowing the restored GCase to metabolize its accumulated substrates.[2]





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Figure 1: Mechanism of action of Afegostat as a pharmacological chaperone.



Quantitative Preclinical Data

The preclinical evaluation of **Afegostat hydrochloride** generated a range of quantitative data, from in vitro enzyme inhibition and cell-based assays to in vivo efficacy studies in animal models of Gaucher disease.

In Vitro Enzyme Inhibition

Afegostat is a potent inhibitor of GCase, with its inhibitory activity being highly dependent on pH.[2] It has also been shown to be a weak inhibitor of other glucosidases at concentrations significantly higher than its GCase inhibitory constants.

Enzyme	Parameter	Value	Conditions	Reference
Human GCase	Ki	~1 nM	pH 7.2	[2]
Human GCase	Ki	~20 nM	рН 6.0	[2]
Human GCase	Ki	~30 nM	pH 5.6	[2]
Human GCase	Ki	~145 nM	pH 4.5	[2]
α-1,2 glucosidase II	IC50	~200 μM	Not specified	[6]

Table 1: In vitro enzyme inhibition data for Afegostat (Isofagomine).

In Vitro GCase Activity Enhancement

Afegostat treatment of fibroblasts and lymphoblastoid cell lines derived from Gaucher disease patients resulted in a significant increase in GCase activity.



Cell Line (GCase Mutation)	Treatment Concentration	Fold Increase in GCase Activity	Reference
N370S Fibroblasts	Not specified	~3-fold	[6]
L444P Lymphoblastoid Cell Lines	Not specified	~3.5-fold	[3]
L444P Fibroblasts	Not specified	~1.3-fold	[3]
L444P Fibroblasts (with glycoprotein enrichment)	Not specified	~2-fold	[3]
G202R Fibroblasts	150 μΜ	7.2-fold	[7]

Table 2: Enhancement of GCase activity in patient-derived cell lines.

In Vivo Efficacy in Gaucher Disease Mouse Models

Oral administration of Afegostat to various mouse models of Gaucher disease led to increased GCase activity in multiple tissues, a reduction in accumulated substrates, and an extension of lifespan in a neuronopathic model.



Mouse Model	Dosage	Treatment Duration	Key Findings	Reference
V394L, D409H, or D409V homozygous mice	30 mg/kg/day	4-8 weeks	Increased GCase activity in visceral tissues and brain.[2]	[2]
hG/4L/PS-NA mice	30 mg/kg/day	8 weeks	75% reduction in glucosylceramide and 33% reduction in glucosylsphingos ine.[8]	[8]
L444P GCase mice	20 mg/kg/day	4 weeks	2- to 5-fold increase in GCase activity in brain and other tissues.[9]	[9]
L444P GCase mice	Not specified	24 weeks	Significant reduction in spleen and liver weights.[3]	[3]
4L;C* (neuronopathic model)	20 mg/kg/day	-	10-day extension in lifespan.	[10]
4L;C* (neuronopathic model)	600 mg/kg/day	-	20-day extension in lifespan.	[10]

Table 3: In vivo efficacy of Afegostat in Gaucher disease mouse models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Afegostat.



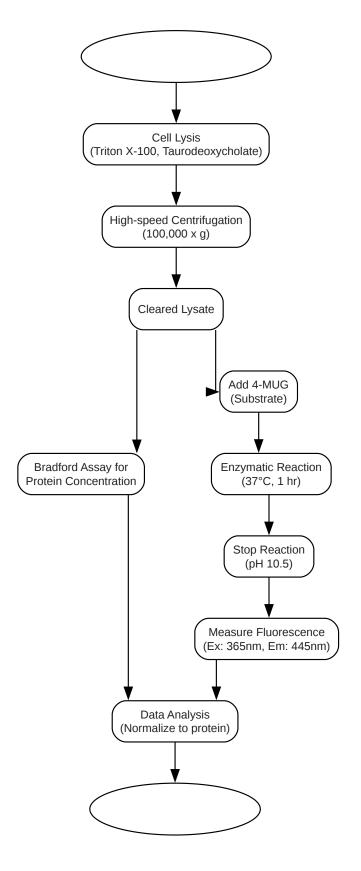
GCase Activity Assay in Cell Lysates

This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

- 1. Cell Lysis:
- Treat Gaucher patient fibroblasts with Afegostat (e.g., 25 μM) or vehicle (DMSO) for 5 days.
 [11]
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).[11]
- Lyse cells in a buffer containing 0.4% Triton X-100 and 0.4% taurodeoxycholate at pH 5.5.
 [11]
- Centrifuge the lysate at 100,000 x g to clear it.[11]
- Determine the total soluble protein concentration using a Bradford assay.[11]
- 2. Enzymatic Reaction:
- Mix equal volumes of the cleared lysate and a substrate solution (0.8 mM 4-MUG).[11]
- Incubate the reaction mixture at 37°C for 1 hour.[11]
- 3. Termination and Fluorescence Measurement:
- Stop the reaction by adding a buffer to raise the pH to 10.5 (e.g., 0.1 M 2-amino-2-methyl-1-propanol).[11]
- Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.[12]
- 4. Data Analysis:
- Create a standard curve using known concentrations of 4-MU to quantify the amount of product formed.[12]



 Normalize the GCase activity to the total protein concentration and express as nmol/mg protein/hour.[4]





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Figure 2: Workflow for GCase activity assay in cell lysates.

Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS

This protocol outlines the quantification of GCase substrates in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- 1. Tissue Homogenization:
- Homogenize mouse brain or liver tissue (100-300 mg) in a 2% CHAPS solution (4 mL/g wet tissue) using a bead homogenizer.[13]
- 2. Extraction:
- Add internal standards (e.g., d5-GluCer(18:0) and d5-GluSph) to the homogenates.[13]
- Vortex the samples for approximately 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant for analysis.[13]
- 3. LC-MS/MS Analysis:
- Inject the crude extract into an LC-MS/MS system.[13]
- Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for chromatographic separation of GlcCer and GlcSph from their isobaric galactosyl epimers.[3]
- Perform mass spectrometry using multiple reaction monitoring (MRM) to detect and quantify
 the specific mass transitions for each analyte and internal standard.[13]
- 4. Data Analysis:
- Calculate the peak area ratios of the analytes to their corresponding internal standards.[13]
- Convert these ratios to concentrations using a standard curve.[13]

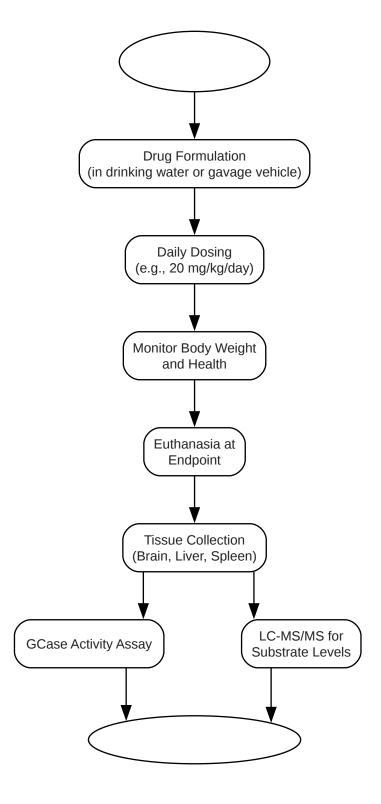


In Vivo Administration of Afegostat in Mouse Models

This protocol describes the oral administration of Afegostat to Gaucher disease mouse models.

- 1. Drug Formulation:
- Dissolve Afegostat hydrochloride or tartrate salt in the drinking water of the mice.[4][14]
- 2. Dosing:
- Calculate the amount of Afegostat to be added to the drinking water to achieve the desired daily dosage (e.g., 20 mg/kg/day), based on the measured water intake of the mice.[14]
- For oral gavage, dissolve the required dose in a suitable vehicle and administer a single daily dose.[4]
- 3. Monitoring:
- Monitor the body weight and general health of the mice throughout the study.[14]
- At the end of the treatment period, euthanize the mice and collect tissues for analysis of GCase activity and substrate levels.[4]





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Figure 3: General workflow for in vivo efficacy studies of Afegostat.

Conclusion



The preclinical studies of **Afegostat hydrochloride** demonstrated its potential as a pharmacological chaperone for restoring GCase activity in the context of certain Gaucher disease mutations. In vitro, it effectively inhibited GCase in a pH-dependent manner and increased enzyme activity in patient-derived cells. In vivo, oral administration of Afegostat led to increased GCase activity in relevant tissues, reduced substrate accumulation, and improved disease phenotypes in mouse models. Despite these promising preclinical findings, the transition to clinical success was not realized, highlighting the challenges in translating preclinical efficacy to clinical benefit for pharmacological chaperones. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of lysosomal storage disorders and small molecule drug development.

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